molecular formula C11H16N2O B13433218 2-amino-2-(4-propylphenyl)acetamide

2-amino-2-(4-propylphenyl)acetamide

Cat. No.: B13433218
M. Wt: 192.26 g/mol
InChI Key: BZUDAVUISFQVGB-UHFFFAOYSA-N
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Description

2-Amino-2-(4-propylphenyl)acetamide is an organic compound with the molecular formula C11H16N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-propylphenyl)acetamide typically involves the reaction of 4-propylbenzylamine with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired amide product. The general reaction scheme is as follows:

[ \text{4-Propylbenzylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-propylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted amides or other nitrogen-containing compounds.

Scientific Research Applications

2-Amino-2-(4-propylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-propylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Acetamide (ethanamide): A simpler amide with a similar structure but lacking the propylphenyl group.

    Propionamide (propanamide): Another simple amide with a propyl group instead of the propylphenyl group.

    Benzamide: Contains a benzene ring but lacks the propyl group.

Uniqueness

2-Amino-2-(4-propylphenyl)acetamide is unique due to the presence of both the amino and propylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-2-(4-propylphenyl)acetamide

InChI

InChI=1S/C11H16N2O/c1-2-3-8-4-6-9(7-5-8)10(12)11(13)14/h4-7,10H,2-3,12H2,1H3,(H2,13,14)

InChI Key

BZUDAVUISFQVGB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C(=O)N)N

Origin of Product

United States

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